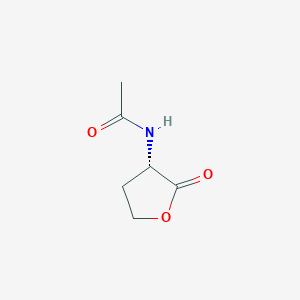

Acetyl-L-homoserine lactone

Vue d'ensemble

Description

Acetyl-L-homoserine lactone (Acetyl-L-HSL, C₂-HSL) is a synthetic acyl-homoserine lactone (AHL) widely used as a polar negative control in quorum sensing (QS) studies. Its molecular formula is C₆H₉NO₃ (molecular weight: 143.1 g/mol), featuring a short acetyl group (C₂) attached to the homoserine lactone core . The compound is highly pure (>95% by HPLC), soluble in organic solvents (e.g., DMSO, ethanol), but poorly water-soluble .

Méthodes De Préparation

Schotten-Baumann Acylation with Acetyl Chloride

The Schotten-Baumann reaction is a classical method for acylating amines under mild conditions. Adapted for Acetyl-L-homoserine lactone synthesis, this approach involves reacting L-homoserine lactone hydrobromide with acetyl chloride in a biphasic system.

Procedure and Conditions

-

Reagents : L-homoserine lactone hydrobromide, acetyl chloride, sodium carbonate (Na₂CO₃), dichloromethane (CH₂Cl₂), and water.

-

Reaction Setup :

-

Dissolve L-homoserine lactone hydrobromide in CH₂Cl₂.

-

Add acetyl chloride dropwise to the solution under vigorous stirring.

-

Introduce aqueous Na₂CO₃ to maintain a pH of 8–9, facilitating the acylation reaction.

-

-

Workup :

Key Findings

-

Yield : Comparable to analogous reactions (e.g., N-butanoyl-L-homoserine lactone achieves 86% yield ).

-

Enantiomeric Excess (ee) : >99% as confirmed by chiral HPLC .

-

Advantages : High stereochemical fidelity and scalability to multi-gram quantities.

Acetylation with Acetic Anhydride Under Basic Conditions

This method employs acetic anhydride as the acetylating agent, offering a less volatile alternative to acetyl chloride.

Procedure and Conditions

-

Reagents : (S)-N-(2-oxotetrahydrofuran-3-yl)trifluoroacetamide, acetic anhydride (Ac₂O), sodium bicarbonate (NaHCO₃), and water.

-

Reaction Setup :

-

Suspend (S)-N-(2-oxotetrahydrofuran-3-yl)trifluoroacetamide in ice-cold water.

-

Add Ac₂O followed by NaHCO₃ to neutralize liberated acid.

-

Stir the mixture at 0°C for 5 minutes, then at room temperature for 30 minutes.

-

-

Workup :

Key Findings

-

Characterization :

-

Advantages : Avoids handling hazardous acetyl chloride and simplifies workup.

EDC-Mediated Coupling with Acetic Acid

Carbodiimide-based coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) enable direct amide bond formation between carboxylic acids and amines.

Procedure and Conditions

-

Reagents : L-homoserine lactone hydrobromide, acetic acid, EDC, 4-dimethylaminopyridine (DMAP), and CH₂Cl₂.

-

Reaction Setup :

-

Dissolve L-homoserine lactone hydrobromide in CH₂Cl₂.

-

Add acetic acid, EDC, and DMAP sequentially.

-

Stir the reaction for 24 hours at room temperature.

-

-

Workup :

Synthesis from Methionine Derivatives

A multi-step route starting from methionine provides an alternative pathway, particularly useful for generating enantiomerically pure intermediates.

Procedure and Conditions

-

Reagents : Methionine, trifluoroacetic acid (TFA), and acetic anhydride.

-

Reaction Sequence :

Key Findings

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield | ee (%) | Complexity |

|---|---|---|---|---|

| Schotten-Baumann | Acetyl chloride | 80–86% | >99 | Moderate |

| Acetic anhydride | Ac₂O, NaHCO₃ | 80% | >95 | Low |

| EDC-mediated coupling | Acetic acid, EDC | ~70%* | >99 | High |

| Methionine-derived | Methionine, TFA | 65–70% | >95 | High |

*Estimated based on analogous reactions.

Analyse Des Réactions Chimiques

Types de réactions : L’acétyl-L-homosérine lactone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son rôle dans la détection de quorum et d’autres processus biologiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de l’acétyl-L-homosérine lactone comprennent la S-adénosylméthionine, le bromure de cyanogène et diverses protéines porteuses d’acyles . Les conditions de réaction impliquent généralement des enzymes spécifiques et des facteurs environnementaux contrôlés pour garantir la formation du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir des réactions de l’acétyl-L-homosérine lactone comprennent diverses N-acyl homosérine lactones avec différentes longueurs de chaîne acyle et des substitutions. Ces produits sont essentiels pour la communication et la régulation bactériennes .

Applications de la recherche scientifique

L’acétyl-L-homosérine lactone a de nombreuses applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, elle est utilisée pour étudier les mécanismes de détection de quorum et développer de nouveaux agents antimicrobiens. En biologie, elle aide à comprendre la communication et le comportement des bactéries. Dans l’industrie, elle est utilisée dans la production de composés de haute valeur tels que la L-méthionine et la γ-butyrolactone .

Applications De Recherche Scientifique

Quorum Sensing and Bacterial Communication

Mechanism of Action:

AHLs, including Acetyl-L-homoserine lactone, function as autoinducers that enable bacteria to monitor their population density. Upon reaching a threshold concentration, they bind to specific receptors (LuxR-type proteins), triggering changes in gene expression that regulate behaviors such as bioluminescence, virulence, and biofilm formation .

Case Study:

Research has shown that Pseudomonas aeruginosa, a model organism for QS studies, utilizes AHLs to coordinate group behaviors. Inhibition of AHL synthesis can reduce the pathogenicity of this bacterium, highlighting potential therapeutic strategies against infections .

Biosensors for Detection of AHLs

Application in Environmental Monitoring:

Biosensors utilizing AHLs have been developed to detect and quantify these compounds in various environments. For instance, colorimetric biosensors based on Chromobacterium violaceum can identify AHLs through changes in color, providing a rapid assessment tool for environmental microbiologists .

Table 1: Comparison of Biosensor Types for AHL Detection

| Biosensor Type | Detection Method | Sensitivity | Specificity |

|---|---|---|---|

| Fluorescent Biosensor | Fluorescence | High | Moderate |

| Colorimetric Biosensor | Color change | Moderate | High |

| Chemical Methods | GC-MS | Very High | Variable |

Antimicrobial Strategies

Inhibition of AHL Production:

Research indicates that compounds like trans-cinnamaldehyde can inhibit the synthesis of AHLs in Pseudomonas aeruginosa, thereby reducing its virulence factors such as pyocyanin production and biofilm formation. This approach presents a novel strategy for developing anti-infective therapies without contributing to antibiotic resistance .

Case Study:

A study demonstrated that treating Pseudomonas aeruginosa with trans-cinnamaldehyde led to a dose-dependent decrease in pyocyanin production and biofilm formation, illustrating the potential of targeting QS pathways in pathogenic bacteria .

Applications in Human Health

Influence on Immune Response:

AHLs have been shown to interact with human immune cells, modulating their responses. For example, certain AHLs can influence the behavior of innate immune cells and interfere with epithelial signaling pathways, which may have implications for understanding infections and inflammatory responses .

Case Study:

In studies involving LS174T colon cancer cells, treatment with C12-HSL significantly decreased cell viability and mucin production, suggesting that AHLs might play a role in gastrointestinal health and disease management .

Agricultural Applications

Plant-Microbe Interactions:

AHLs are not only involved in bacterial communication but also affect plant interactions. Certain plant-associated bacteria utilize AHL signaling to enhance their symbiotic relationships with plants or to induce plant defenses against pathogens .

Potential Applications:

Developing biopesticides based on AHL signaling could enhance plant resistance to diseases while minimizing chemical pesticide use.

Mécanisme D'action

L’acétyl-L-homosérine lactone exerce ses effets par le biais de la détection de quorum, où elle agit comme un auto-inducteur. Les enzymes de type LuxI synthétisent des molécules d’acétyl-L-homosérine lactone, qui se lient ensuite aux protéines de type LuxR (régulateurs transcriptionnels AHL) pour réguler l’expression des gènes. Cette régulation affecte diverses fonctions bactériennes, notamment la croissance, la virulence et la formation de biofilms .

Comparaison Avec Des Composés Similaires

Comparison with Similar Acyl-Homoserine Lactones

AHLs are QS signaling molecules in Gram-negative bacteria, characterized by a homoserine lactone ring and a variable acyl chain. Below is a detailed comparison of Acetyl-L-HSL with structurally and functionally related AHLs:

Structural Variations

Key Structural Insights:

- Chain Length : Longer acyl chains (e.g., C₁₂ in 3-Oxo-C₁₂-HSL) enhance membrane permeability and receptor binding affinity compared to shorter chains like C₂ .

- Oxo/Modifications : 3-Oxo or 3-hydroxy groups (e.g., 3-Oxo-C₆-HSL) increase biological activity by mimicking native ligands of LuxR-type receptors .

- Lactone Ring Integrity : Replacement of the lactone oxygen with nitrogen (e.g., C₁₂-lactam) abolishes QS activity, highlighting the necessity of the intact lactone ring .

Functional Differences

Degradation and Stability:

- Microbial Metabolism : Variovorax paradoxus degrades AHLs with chain lengths ≥C₆, utilizing them as sole carbon/nitrogen sources. Growth yields correlate with acyl chain length (e.g., C₁₀ > C₆) .

- Enzymatic Assays : AHL synthases (e.g., LuxI) show substrate specificity; for example, 3-Oxo-C₁₂-HSL synthesis requires acyl-ACP intermediates, while shorter chains use acyl-CoA .

Activité Biologique

Acetyl-L-homoserine lactone (AHL) is a member of the N-acyl homoserine lactone (AHL) family, which plays a critical role in bacterial quorum sensing—a process that allows bacteria to communicate and coordinate their behavior based on population density. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various organisms, and potential applications in biotechnology and medicine.

Overview of this compound

This compound is characterized by its structure, which includes a homoserine lactone moiety linked to an acyl group. This compound is synthesized by various gram-negative bacteria and is known to regulate gene expression related to virulence, biofilm formation, and bioluminescence through quorum sensing mechanisms.

AHLs, including this compound, operate primarily through the following mechanisms:

- Quorum Sensing : AHLs are produced in response to cell density. As the population increases, the concentration of AHLs rises, leading to the activation of specific genes that regulate collective behaviors such as biofilm formation and virulence.

- Gene Regulation : AHLs bind to specific receptors (e.g., LuxR-type proteins), triggering a cascade of gene expression changes that can enhance survival and pathogenicity in various environments.

1. Impact on Methanogenic Activity

Recent studies have shown that AHLs can significantly influence methanogenic activity in anaerobic granular sludge. For instance, the addition of different AHLs has been reported to improve methane production performance by regulating microbial community structures and enhancing extracellular polymeric substance (EPS) secretion. Notably, N-(β-ketocaproyl)-DL-homoserine lactone demonstrated a maximum increase in methanogenic activity of up to 30.83% .

| AHL Type | Methanogenic Activity Increase (%) |

|---|---|

| N-(β-ketocaproyl)-DL-HSL | 30.83 |

| N-hexanoyl-L-HSL | Significant |

| N-octanoyl-DL-lactone | Moderate |

2. Regulation of Metabolic Functions

This compound has been implicated in the regulation of metabolic pathways such as maltose fermentation and the glyoxylate bypass. This regulation occurs at temperatures below typical mammalian body temperature, suggesting a role in bacterial adaptation to environmental stressors .

3. Anti-Inflammatory Properties

Some studies have highlighted the potential anti-inflammatory effects of AHLs when interacting with human cells. For example, 3-oxo-C12-HSL was found to modulate cytokine secretion and exhibit protective effects against inflammation in epithelial and immune cells .

Case Study 1: Quorum Sensing in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, this compound acts as a signaling molecule that regulates virulence factors and biofilm formation. The interaction between AHLs and LuxR-type receptors leads to enhanced pathogenicity, making it a target for therapeutic interventions aimed at disrupting quorum sensing .

Case Study 2: Piscirickettsia salmonis and Aquaculture

Research on Piscirickettsia salmonis, a pathogen affecting salmon farms, revealed the production of this compound as part of its quorum sensing system. The identification of this compound suggests that targeting AHL signaling could provide new strategies for managing infections in aquaculture .

Research Findings

Recent advancements in analytical techniques have allowed for more precise quantification of AHLs, facilitating studies on their biological roles. Techniques such as gas chromatography-tandem mass spectrometry (GC-MS) have been employed to detect and quantify AHLs produced by various bacterial strains .

Q & A

Basic Research Questions

Q. How can researchers detect and quantify acyl-homoserine lactones (AHLs) in bacterial cultures?

AHL detection typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. A validated protocol includes:

- Extracting AHLs from bacterial supernatants using ethyl acetate.

- Analyzing via UHPLC-MS/MS with reverse-phase columns.

- Processing data in MZmine2 and annotating via Feature-Based Molecular Networking (FBMN) on GNPS to identify known and novel AHLs without requiring analytical standards .

- Alternative methods include biosensor strains (e.g., Chromobacterium violaceum CV026) for rapid screening, though these lack quantification .

Q. What experimental controls are essential for studying AHL-mediated quorum sensing (QS)?

- Negative controls : Use AHL-deficient mutant strains or include AHL-degrading enzymes (e.g., AiiD acylase) to confirm QS dependency .

- Dose-response assays : Test synthetic AHL analogs (e.g., acetyl-L-homoserine lactone, C2-HSL) at varying concentrations (1 nM–10 µM) to establish threshold signaling levels .

- Temperature and growth phase controls : QS regulation can vary with temperature (e.g., Yersinia pestis exhibits metabolic QS at 30°C but not 37°C) and cell density .

Q. How does acyl chain length influence AHL activity in bacterial communication?

AHL signaling specificity is determined by acyl chain length and modifications (e.g., 3-oxo or 3-hydroxy groups). For example:

- Short-chain AHLs (C4–C8) bind LuxR-type receptors (e.g., LasR in Pseudomonas aeruginosa) to activate virulence genes .

- Long-chain AHLs (C12–C18) often antagonize short-chain signals, creating cross-regulation in multispecies biofilms .

- Structural analogs (e.g., this compound, C2-HSL) can act as competitive inhibitors in QS assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in AHL functional data across bacterial species?

Conflicting results often arise from:

- Receptor promiscuity : LuxR homologs may bind multiple AHLs (e.g., Burkholderia spp. respond to C8–C14 chains). Use isothermal titration calorimetry (ITC) or X-ray crystallography to map binding affinities .

- Environmental context : Biofilm vs. planktonic conditions alter AHL thresholds. Combine transcriptomics (e.g., RNA-seq) with spatially resolved MS imaging to correlate AHL gradients with gene expression .

- Strain-specific synthase activity : Validate AHL production via in vitro synthase assays (e.g., using purified RhlI or LasI enzymes with acyl-ACP substrates) .

Propriétés

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSXMDQVYYCSDA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.